molecular formula C14H12N2O3 B246655 2-(Isonicotinamido)-5-methylbenzoic acid

2-(Isonicotinamido)-5-methylbenzoic acid

Cat. No.: B246655
M. Wt: 256.26 g/mol
InChI Key: KFUPCISHLGMGBU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(Isonicotinamido)-5-methylbenzoic acid (CAS 946358-60-7) is a benzoic acid derivative featuring a 5-methyl substituent on the aromatic ring and an isonicotinamido group (-NH-C(O)-C5H4N) at the 2-position (Figure 1). Its molecular formula is C14H12N2O3, with a molecular weight of 256.26 g/mol. Predicted physical properties include a density of 1.346 g/cm³, boiling point of 373.8°C, and acidity (pKa) of 3.26 .

Characterization typically involves 1H/13C NMR, HPLC (purity >95%), and HRMS for structural confirmation .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-methyl-2-(pyridine-4-carbonylamino)benzoic acid

InChI

InChI=1S/C14H12N2O3/c1-9-2-3-12(11(8-9)14(18)19)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

KFUPCISHLGMGBU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Backbone

The 5-methylbenzoic acid scaffold is versatile, with modifications at the 2-position leading to diverse biological activities. Key comparisons include:

Key Observations :

Synthetic Efficiency :

  • The 3-bromobenzamido derivative (97% yield) demonstrates high synthetic efficiency compared to carboxymethyl analogs (80–100%) .
  • Natural derivatives (e.g., glucosides) are isolated from plants, bypassing synthetic challenges but limiting scalability .

Bromobenzamido Group: The electron-withdrawing bromine atom may stabilize intermediates during cyclization reactions, as seen in CDK9 inhibitor synthesis . Carboxymethyl Group: Facilitates anhydride formation (e.g., 5-methylhomophthalic anhydride) via reflux in acetyl chloride .

Anticancer Agents :
  • Quinazolinone Derivatives: Synthesized from 2-amino-5-methylbenzoic acid, these compounds show cytotoxicity against colorectal cancer (HCT116) and melanoma (WM-266-4) cell lines .

Physicochemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Purity (HPLC) Solubility
2-(Isonicotinamido)-5-methylbenzoic acid N/A >95% (inferred) Likely polar aprotic solvents
2-(3-Bromobenzamido)-5-methylbenzoic acid N/A N/A Pyridine (synthesis medium)
N-Hydroxy-2-(isonicotinamido)-4-phenylthiazole-5-carboxamide (9b) 210–214 97.3% DMSO, methanol
Key Observations :
  • The isonicotinamido group may enhance solubility in polar solvents due to the pyridine ring’s polarity.
  • Higher melting points (e.g., 210–214°C for 9b) correlate with crystalline stability in thiazolyl derivatives .

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